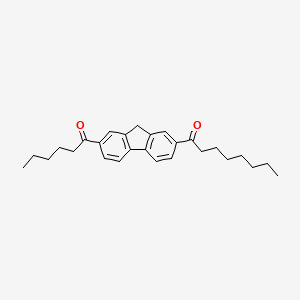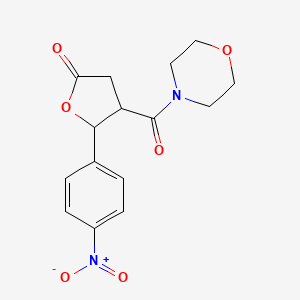![molecular formula C5H10O3S B14579792 Methyl [(methoxymethyl)sulfanyl]acetate CAS No. 61677-76-7](/img/structure/B14579792.png)
Methyl [(methoxymethyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(methoxymethyl)sulfanyl]acetate is an organic compound with the molecular formula C5H10O3S It is an ester derivative that contains both a methoxymethyl group and a sulfanyl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(methoxymethyl)sulfanyl]acetate can be synthesized through several methods. One common approach involves the reaction of methoxymethyl chloride with thioglycolic acid, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl [(methoxymethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [(methoxymethyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [(methoxymethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl methoxyacetate: Similar in structure but lacks the sulfanyl group.
Ethyl [(methoxymethyl)sulfanyl]acetate: Similar but with an ethyl group instead of a methyl group.
Methyl [(ethoxymethyl)sulfanyl]acetate: Similar but with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
Methyl [(methoxymethyl)sulfanyl]acetate is unique due to the presence of both a methoxymethyl group and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
61677-76-7 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
methyl 2-(methoxymethylsulfanyl)acetate |
InChI |
InChI=1S/C5H10O3S/c1-7-4-9-3-5(6)8-2/h3-4H2,1-2H3 |
InChI Key |
SRYQPUAUPSOESX-UHFFFAOYSA-N |
Canonical SMILES |
COCSCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[Oxydi(4,1-phenylene)]bis(5-methyl-1,3-dioxane-5-carboxylic acid)](/img/structure/B14579734.png)

![N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579755.png)

![Methyl 2-[(4-methylphenyl)acetyl]benzoate](/img/structure/B14579761.png)





![2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14579786.png)

